molecular formula C13H10N2OS B1418161 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1019152-04-5

7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1418161
CAS No.: 1019152-04-5
M. Wt: 242.3 g/mol
InChI Key: JQPMYUUPCQANEQ-UHFFFAOYSA-N
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Description

“7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antitumor properties . It is a derivative of thieno[3,2-d]pyrimidine and has been synthesized as a potential EZH2 inhibitor .


Synthesis Analysis

The compound has been synthesized via structural modifications of tazemetostat . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and specific to its function as a potential EZH2 inhibitor . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the structural modifications of tazemetostat . The compound has been synthesized via Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

1. Synthesis Techniques and Chemical Properties

  • One-Step Synthesis Approach : An efficient one-step synthesis method for Thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has been developed. This method features a catalytic four-component reaction, highlighting a greener, more economical approach to synthesizing this class of compounds (Shi et al., 2018).

2. Potential Antitumor Activity

  • Antitumor Properties : New derivatives of thieno[3,2-d]pyrimidine, which include structures related to the compound , have been synthesized and evaluated for their antitumor activity. These compounds have shown significant effectiveness against various human cancer cell lines, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).

3. Antimicrobial and Anti-Inflammatory Properties

  • Antimicrobial and Anti-Inflammatory Effects : A study on thieno[2,3-d]pyrimidine derivatives, closely related to this compound, demonstrated notable antimicrobial and anti-inflammatory activities. These compounds were effective against a range of bacteria and fungi, as well as showing anti-inflammatory properties (Tolba et al., 2018).

4. Pharmaceutical Synthesis and Characterization

  • Pharmaceutical Synthesis : Novel synthesis techniques for thieno[2,3-d]pyrimidin-4(3H)-ones have been explored, which are crucial for the development of pharmaceutical compounds. These techniques include the aza-Wittig reaction and base-catalyzed cyclization, pivotal for the production of thieno[3,2-d]pyrimidine derivatives (Dai et al., 2011).

5. Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of compounds similar to this compound has been determined using X-ray diffraction. This analysis is vital for understanding the molecular geometry and properties of these compounds, which can influence their pharmaceutical potential (Liu et al., 2006).

Mechanism of Action

Target of Action

The compound 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been identified as a potent inhibitor of EZH2 . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.

Mode of Action

This compound interacts with EZH2, inhibiting its function . This interaction results in changes to the epigenetic landscape of the cell, affecting the expression of various genes.

Biochemical Pathways

The inhibition of EZH2 by this compound affects several biochemical pathways. Primarily, it disrupts the methylation of histone H3 at lysine 27 (H3K27), a critical process in the regulation of gene expression .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It has been shown to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .

Biochemical Analysis

Biochemical Properties

7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as EZH2 (Enhancer of Zeste Homolog 2), which is involved in the regulation of gene expression through histone methylation . By inhibiting EZH2, this compound can alter the expression of genes involved in cell proliferation and differentiation. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are profound and multifaceted. This compound has been observed to induce apoptosis in cancer cells, such as lymphoma and leukemia cell lines, by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic processes, leading to reduced cell viability and proliferation . Furthermore, this compound can modulate cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of EZH2, which leads to decreased histone methylation and subsequent changes in gene expression . This compound also binds to other biomolecules, such as DNA and RNA, affecting their stability and function . Additionally, this compound can inhibit or activate various enzymes, further influencing cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. This compound has shown stability under various conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and elimination from the body . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the nucleus, where it interacts with DNA and histones to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPMYUUPCQANEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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